molecular formula C21H30BN3O4 B13722003 Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester

Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester

Cat. No.: B13722003
M. Wt: 399.3 g/mol
InChI Key: JHIPXVNRFMAQJI-UHFFFAOYSA-N
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Description

Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester typically involves the reaction of a pyrazole derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted pyrazole derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The boron-containing dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound can modulate various biological pathways by interacting with enzymes and receptors, leading to its observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-{2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethyl}-carbamic acid benzyl ester is unique due to its combination of a boron-containing dioxaborolane ring and a pyrazole moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research fields .

Properties

Molecular Formula

C21H30BN3O4

Molecular Weight

399.3 g/mol

IUPAC Name

benzyl N-ethyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]carbamate

InChI

InChI=1S/C21H30BN3O4/c1-6-24(19(26)27-16-17-10-8-7-9-11-17)12-13-25-15-18(14-23-25)22-28-20(2,3)21(4,5)29-22/h7-11,14-15H,6,12-13,16H2,1-5H3

InChI Key

JHIPXVNRFMAQJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CC)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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